![molecular formula C22H12F4N4O3S B2519630 3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226453-13-9](/img/no-structure.png)

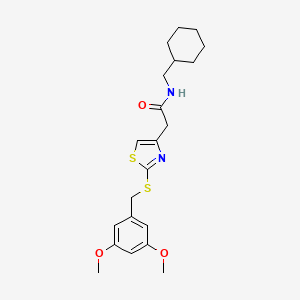

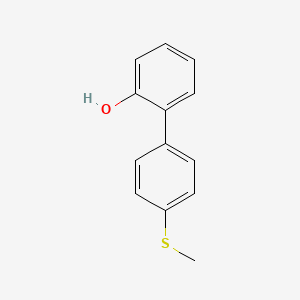

3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic components. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of related thieno[2,3-d]pyrimidine derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves strategic intermediates and regioselective processes. For example, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the preparation of functional fluorophores involves a microwave-assisted cyclocondensation reaction followed by formylation . Similarly, the synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists includes the use of a 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality for good receptor binding activity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is crucial for their biological activity. For instance, the crystal structure of a related molecule shows that the pyrimidine ring can adopt a half-chair conformation, and the positioning of substituents can significantly affect the overall molecular conformation . This information is valuable for understanding how the structure of "3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione" might influence its biological interactions.

Chemical Reactions Analysis

The reactivity of thieno[2,3-d]pyrimidine derivatives can be influenced by their substituents. For example, the synthesis of 4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides and their NO-generating properties are affected by the presence of thiols . This suggests that the compound may also have specific reactivity patterns depending on its functional groups and the presence of biological nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are diverse. Compounds with electron-donating or withdrawing substituents can exhibit significant antioxidant activity , and the fluorescence characteristics can vary with different substituents and solvent polarity . These properties are important for the potential therapeutic applications of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Synthetic Pathways and Derivatives

The compound has been involved in the synthesis of various polynuclear heterocycles, such as azolothienopyrimidines and thienothiazolopyrimidines, due to its potential to produce biologically active compounds. These synthetic pathways highlight the compound's versatility in forming structures with significant biological activities, including adenosine kinase inhibition, platelet aggregation inhibition, antileukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

Antibacterial Evaluation

Research has focused on synthesizing substituted thienopyrimidines for evaluating their antibacterial properties. This demonstrates the compound's role in developing new antimicrobial agents, addressing the ongoing need for novel antibiotics due to resistance issues (More, Chandra, Nargund, & Nargund, 2013).

Antioxidant Activity

Studies on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives show significant antioxidant activity. This suggests the compound's potential in creating antioxidants, which are crucial for protecting against oxidative stress-related diseases (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Microwave-Assisted Synthesis

The use of microwave irradiation has facilitated the synthesis of fused heterocycles incorporating the trifluoromethyl moiety. This technique underscores the compound's adaptability in advanced synthetic methods for heterocyclic compounds, which are of great interest due to their wide range of pharmacological activities (Shaaban, 2008).

Anti-inflammatory and Analgesic Properties

A series of 4H-thieno[3,4-c]pyrazole derivatives, related structurally to the compound , exhibited remarkable analgesic, anti-inflammatory, antipyretic, and platelet antiaggregating activities. These findings suggest the potential therapeutic applications of derivatives in managing pain, inflammation, fever, and preventing blood clots (Menozzi, Mosti, Schenone, D'Amico, Filippelli, & Rossi, 1992).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core followed by the introduction of the 3-(3-Fluorophenyl) and 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl substituents.", "Starting Materials": [ "2-Amino-4-chloro-5-methylthieno[2,3-d]pyrimidine", "3-(3-Fluorophenyl)propanoic acid", "4-(Trifluoromethyl)benzoyl chloride", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Sodium nitrite", "Sulfuric acid", "Triethylamine" ], "Reaction": [ "Step 1: Synthesis of 2-Amino-4-chloro-5-methylthieno[2,3-d]pyrimidine by reacting 2-Chloro-5-methylthiophene-3-carboxylic acid with ammonium thiocyanate, followed by cyclization with phosphorus oxychloride and ammonia.", "Step 2: Synthesis of 3-(3-Fluorophenyl)propanoic acid by reacting 3-Fluorobenzaldehyde with malonic acid in the presence of sodium ethoxide, followed by decarboxylation with sulfuric acid.", "Step 3: Synthesis of 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanol by reacting 4-(Trifluoromethyl)benzoyl chloride with hydroxylamine hydrochloride in the presence of triethylamine, followed by cyclization with sodium nitrite and sodium hydroxide.", "Step 4: Synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core by reacting 2-Amino-4-chloro-5-methylthieno[2,3-d]pyrimidine with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with sulfuric acid.", "Step 5: Introduction of the 3-(3-Fluorophenyl) substituent by reacting 3-(3-Fluorophenyl)propanoic acid with thionyl chloride in the presence of pyridine, followed by coupling with the thieno[3,2-d]pyrimidine-2,4-dione core in the presence of triethylamine.", "Step 6: Introduction of the 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl substituent by reacting 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanol with thionyl chloride in the presence of pyridine, followed by coupling with the intermediate from Step 5 in the presence of triethylamine.", "Step 7: Purification of the final product by column chromatography." ] } | |

CAS-Nummer |

1226453-13-9 |

Produktname |

3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Molekularformel |

C22H12F4N4O3S |

Molekulargewicht |

488.42 |

IUPAC-Name |

3-(3-fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H12F4N4O3S/c23-14-2-1-3-15(10-14)30-20(31)18-16(8-9-34-18)29(21(30)32)11-17-27-19(28-33-17)12-4-6-13(7-5-12)22(24,25)26/h1-10H,11H2 |

InChI-Schlüssel |

XVDBQANMIJZJNQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2519553.png)

![3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2519557.png)

![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2519559.png)

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)

![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)

![5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2519568.png)